Ternatin 4

Description

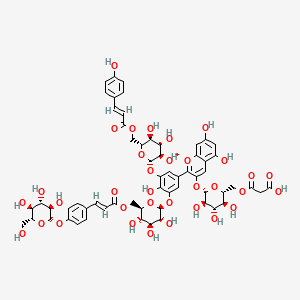

This compound is a natural product found in Clitoria ternatea with data available.

Properties

Molecular Formula |

C60H65O34+ |

|---|---|

Molecular Weight |

1330.1 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/p+1/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |

InChI Key |

LPANCZMXTVCHJO-XSNITHBASA-O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Siege: An In-depth Guide to the Mechanism of Action of Ternatin 4

For Researchers, Scientists, and Drug Development Professionals

Ternatin 4, a potent synthetic derivative of the natural cyclic heptapeptide (B1575542) ternatin, has emerged as a significant molecule of interest in oncology research due to its profound cytotoxic effects on a broad spectrum of cancer cell lines.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism underpinning the potent anti-proliferative activity of this compound, offering detailed insights for researchers engaged in drug discovery and development.

The Primary Target: Eukaryotic Elongation Factor 1A (eEF1A)

The central mechanism of action of this compound is the direct inhibition of protein synthesis.[1][3][4] This is achieved by specifically targeting the eukaryotic elongation factor 1A (eEF1A), a crucial protein in the translation machinery.[2][3] this compound does not bind to eEF1A alone; instead, it selectively recognizes and binds to the eEF1A ternary complex, which is formed by eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[1][2][5] This high specificity for the active, tRNA-bound form of eEF1A underscores the precision of its inhibitory action.

The Stalled Ribosome: A Molecular Bottleneck in Translation

Upon binding to the eEF1A ternary complex, this compound effectively traps eEF1A on the ribosome during the elongation cycle of protein synthesis.[4][6] This molecular "siege" occurs after the hydrolysis of GTP by eEF1A but critically prevents the subsequent release of the aa-tRNA into the A site of the ribosome.[6][7] The inability of the aa-tRNA to be accommodated stalls the entire ribosomal machinery, leading to a global shutdown of protein synthesis.[1][5]

This mechanism has been elucidated through advanced techniques such as cryo-electron microscopy (cryo-EM) and single-molecule fluorescence resonance energy transfer (smFRET), which have visualized the this compound-induced stalled state of the ribosome.[6][8] The binding site of this compound has been mapped to an allosteric pocket at the interface of domain I and domain III of eEF1A.[6][7] Notably, this binding site is shared with another natural product, didemnin (B1252692) B, for which this compound acts as a competitive inhibitor.[1][6]

Cellular Consequences of Ribosomal Stalling

The this compound-induced arrest of the eEF1A-ribosome complex triggers a cellular quality control response. This can lead to the ubiquitination and subsequent proteasome-dependent degradation of the stalled eEF1A.[5][9] The E3 ubiquitin ligases RNF14 and RNF25 have been identified as key players in this degradation pathway.[5] The depletion of the cellular pool of active eEF1A further exacerbates the inhibition of protein synthesis, ultimately leading to cell death.

Quantitative Data Summary

The potency of this compound and its analogues has been quantified across various cancer cell lines. The following table summarizes key quantitative data.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Ternatin | HCT116 | Cell Proliferation | 71 ± 10 nM | [1] |

| This compound | HCT116 | Cell Proliferation | 4.6 ± 1.0 nM | [1] |

| Ternatin-4-Ala | HCT116 | Cell Proliferation | > 10,000 nM | [1] |

| Ternatin | - | Adipogenesis Inhibition | 20 nM | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, from its binding to the eEF1A ternary complex to the downstream consequences of ribosomal stalling.

Experimental Protocols

The elucidation of this compound's mechanism of action has been reliant on a suite of robust experimental protocols. Below are detailed methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of this compound.[10]

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound and the negative control, Ternatin-4-Ala, in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds for 72 hours.[10]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[10]

Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)

This assay directly measures the impact of this compound on the rate of protein synthesis.[1]

-

Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 5 hours).[1]

-

Radiolabeling: "Pulse" the cells by incubating them with ³⁵S-methionine for 1 hour to label newly synthesized proteins.[1]

-

Cell Lysis: Lyse the cells and collect the total protein.[1]

-

Quantification: Separate the proteins by SDS-PAGE. Visualize the newly synthesized, radiolabeled proteins by autoradiography and quantify using liquid scintillation counting.[1]

Photo-affinity Labeling for Target Identification

This technique was instrumental in identifying eEF1A as the direct target of Ternatin.[1]

-

Probe Synthesis: Synthesize a photo-affinity probe derivative of ternatin that contains a photo-reactive group and a clickable tag (e.g., an alkyne).[1]

-

Cell Lysate Incubation: Incubate the photo-affinity probe with cell lysates.[1]

-

UV Crosslinking: Expose the mixture to UV light to covalently crosslink the probe to its binding partner(s).[1]

-

Click Chemistry: Use "click" chemistry to attach a reporter molecule (e.g., biotin) to the probe.[1]

-

Affinity Purification and Identification: Purify the biotin-labeled protein complexes using streptavidin beads and identify the target protein by mass spectrometry.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the mechanism of action of a novel compound like this compound.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 5. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]

- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]

- 9. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]

- 10. benchchem.com [benchchem.com]

Ternatin-4: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin-4, a potent cyclic peptide, has emerged as a valuable chemical probe and potential therapeutic lead due to its specific inhibition of protein synthesis. This technical guide provides an in-depth overview of the identification and validation of Ternatin-4's molecular target. We detail the experimental methodologies employed to elucidate its mechanism of action, present collated quantitative data, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in chemical biology and drug discovery investigating Ternatin-4 and other inhibitors of translation.

Introduction

Ternatin-4 is a synthetic derivative of the natural product ternatin, exhibiting significantly enhanced cytotoxic potency against a range of cancer cell lines.[1][2] Its mode of action involves the precise targeting of a fundamental cellular process: protein synthesis. Understanding the specific molecular interactions of Ternatin-4 is crucial for its development as a therapeutic agent and for its use as a tool to dissect the complex machinery of translation. This guide outlines the key findings and experimental approaches that have definitively identified the eukaryotic translation elongation factor 1A (eEF1A) as the direct target of Ternatin-4.

Target Identification: Unveiling the Molecular Target of Ternatin-4

The primary target of Ternatin-4 has been unequivocally identified as the eukaryotic translation elongation factor 1A (eEF1A), specifically when it is part of the eEF1A•GTP•aminoacyl-tRNA ternary complex.[1][2][3] This was elucidated through a series of elegant experiments, most notably photo-affinity labeling.

A photo-affinity probe based on the Ternatin-4 scaffold was synthesized to covalently crosslink to its binding partner upon UV irradiation.[1] Incubation of this probe with cell lysates followed by proteomic analysis identified a 50-kDa protein, which was subsequently confirmed to be eEF1A.[4] Crucially, the labeling of eEF1A by the photo-probe was dependent on the presence of both GTP and aminoacyl-tRNA, demonstrating the specific targeting of the active ternary complex.[1]

Mechanism of Action: How Ternatin-4 Inhibits Protein Synthesis

Ternatin-4 exerts its inhibitory effect by trapping the eEF1A•GTP•aminoacyl-tRNA ternary complex on the ribosome at the A-site.[5][6] This action physically obstructs the accommodation of the aminoacyl-tRNA into the peptidyl transferase center, thereby stalling the elongation phase of protein synthesis.[7] This mechanism has been corroborated by various techniques, including cryo-electron microscopy (cryo-EM) and single-molecule Förster resonance energy transfer (smFRET), which have provided structural and dynamic insights into the stalled ribosomal complex.[5][6]

Furthermore, prolonged stalling of ribosomes by Ternatin-4 triggers a cellular quality control pathway, leading to the ubiquitination and subsequent proteasome-dependent degradation of eEF1A.[2][8][9] This downstream effect is mediated by the E3 ubiquitin ligases RNF14 and RNF25, in conjunction with the ribosome collision sensor GCN1.[8][9]

Quantitative Data Summary

The potency of Ternatin-4 has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for cell proliferation.

| Cell Line | Compound | IC50 (nM) | Assay Duration | Reference |

| HCT116 | Ternatin | 71 ± 10 | 72h | [10] |

| HCT116 | Ternatin-4 | 4.6 ± 1.0 | 72h | [10] |

| HCT116 (A399V homozygous) | Ternatin-4 | >30,000 | 72h | [10] |

| Various (21 cell lines) | Ternatin-4 | Variable (correlated with Ternatin) | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Ternatin-4.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Ternatin-4 (dissolved in DMSO)

-

Ternatin-4-Ala (inactive control, dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Ternatin-4 and Ternatin-4-Ala in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)

This assay directly measures the rate of new protein synthesis by monitoring the incorporation of radiolabeled methionine.

Materials:

-

Cancer cell lines

-

Methionine-free DMEM

-

³⁵S-Methionine

-

Ternatin-4 and Ternatin-4-Ala (dissolved in DMSO)

-

Ice-cold PBS

-

Lysis buffer

-

Trichloroacetic acid (TCA)

-

Filter paper

-

Scintillation counter

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Ternatin-4 or Ternatin-4-Ala in methionine-free DMEM for a desired period (e.g., 1-2 hours).

-

Radiolabeling: Add ³⁵S-methionine to each well and incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Remove the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.

-

Protein Precipitation: Spot an aliquot of the lysate onto filter paper and precipitate the proteins with ice-cold 10% TCA.

-

Washing: Wash the filters extensively to remove unincorporated ³⁵S-methionine.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.

Photo-affinity Labeling

This technique is used to covalently link Ternatin-4 to its direct binding target.

Materials:

-

Ternatin-4 photo-affinity probe (containing a photoreactive group like a diazirine and a reporter tag like an alkyne)

-

Cell lysate or purified eEF1A

-

GTP and aminoacyl-tRNA

-

UV lamp (e.g., 365 nm)

-

Click chemistry reagents (e.g., TAMRA-azide)

-

SDS-PAGE and in-gel fluorescence imaging system

Procedure:

-

Incubation: Incubate the cell lysate or purified eEF1A with the Ternatin-4 photo-affinity probe in the presence or absence of GTP and aminoacyl-tRNA. For competition experiments, pre-incubate with excess unlabeled Ternatin-4.

-

UV Crosslinking: Irradiate the samples with UV light to induce covalent crosslinking of the probe to its target.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a fluorescent reporter (e.g., TAMRA) to the alkyne tag on the probe.

-

Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. The band corresponding to the target protein will be fluorescently labeled.

Western Blot Analysis of eEF1A Degradation

This method is used to quantify the levels of eEF1A protein following treatment with Ternatin-4.

Materials:

-

Cancer cell lines

-

Ternatin-4

-

Lysis buffer with protease and proteasome inhibitors

-

Primary antibody against eEF1A

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., GAPDH or β-actin)

-

SDS-PAGE and Western blot equipment

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of Ternatin-4 for different time points.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and proteasome inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-eEF1A antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of eEF1A.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to Ternatin-4.

Caption: Mechanism of Ternatin-4 action and subsequent eEF1A degradation.

References

- 1. An E3 ligase network engages GCN1 to promote the degradation of translation factors on stalled ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. How Degrading! Trapped Translation Factors Get Trashed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An E3 ligase network engages GCN1 to promote degradation of translation factors on stalled ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Identity of Ternatin: A Technical Guide to Two Classes of Bioactive Natural Products

Abstract

The term "Ternatin" encompasses two structurally and functionally distinct families of natural products, often leading to ambiguity in scientific literature. This technical guide provides a comprehensive overview of both classes: the polyacylated anthocyanins derived from the butterfly pea flower (Clitoria ternatea) and the cytotoxic cyclic heptapeptides of fungal origin. This document, intended for researchers, scientists, and drug development professionals, delineates the discovery, origin, biosynthesis, and biological activities of each class. Detailed experimental methodologies, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate a deeper understanding and further research into these promising bioactive compounds.

Part 1: The Anthocyanin Ternatins from Clitoria ternatea

Discovery and Origin

The vibrant blue hue of the butterfly pea flower, Clitoria ternatea, is attributed to a group of complex polyacylated anthocyanins known as ternatins.[1][2] These compounds are responsible for the flower's remarkable color stability, making them a subject of interest for applications in the food and pharmaceutical industries.[1] The ternatins are all derivatives of a central delphinidin (B77816) core, which is extensively modified with glucose and p-coumaric acid moieties.[1] Based on their glycosylation and acylation patterns, they are classified into several series, including A, B, C, and D.[1] The most common among these are the B series, which includes Ternatin B1, B2, B3, and B4.[1] A total of 15 distinct ternatins, designated A1-A3, B1-B4, C1-C5, and D1-D3, have been identified to date, all sharing the basic structure of delphinidin-3, 3′, 5′-triglucoside.[2][3]

Biosynthesis of Anthocyanin Ternatins

The biosynthesis of ternatins is an extension of the general flavonoid pathway.[3] The process begins with the formation of delphinidin 3-O-β-glucoside, which then undergoes a series of enzymatic modifications. Key steps include malonylation, followed by sequential glucosylation at the 3′ and 5′ positions of the delphinidin core, a process mediated by anthocyanin 3′,5′-O-glucosyltransferase (UA3′5′GT).[2] This results in the formation of ternatin C5, the simplest of the ternatins.[2][4] Subsequent acylation and glucosylation steps, involving the addition of p-coumaroyl and glucosyl groups, lead to the diverse array of ternatins found in the flower petals.[5] The high degree of polyacylation, particularly at the 3' position, is a key factor in the enhanced stability of these blue pigments.[3]

Figure 1: Proposed Biosynthetic Pathway of Ternatin Anthocyanins.

Experimental Protocols: Extraction and Isolation

A general methodology for the extraction and isolation of ternatin anthocyanins from Clitoria ternatea petals is outlined below.

1.3.1. Extraction of Crude Ternatins

-

Materials: Fresh or dried Clitoria ternatea petals, distilled water or a hydroalcoholic solution (e.g., 50% ethanol), centrifuge, rotary evaporator, 0.2 µm PVDF syringe filter.[1][3]

-

Protocol:

-

Homogenize the petals with the chosen solvent. Hot water extraction (50-60°C for 20-60 minutes) is a common and food-safe method.[3]

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the crude ternatin extract.[1]

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]

-

Redissolve the crude extract in a minimal amount of solvent and filter through a 0.2 µm syringe filter.[1]

-

1.3.2. Purification and Isolation

-

Materials: Crude ternatin extract, C18 or Amberlite XAD-16 solid-phase extraction (SPE) cartridges, methanol (B129727), deionized water, preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, analytical HPLC-MS system, lyophilizer.[1][6]

-

Protocol:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 or Amberlite XAD-16 SPE cartridge with methanol followed by deionized water.[1]

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with deionized water to remove sugars and other polar impurities.

-

Elute the ternatin-rich fraction with methanol.[1]

-

Concentrate the eluted fraction using a rotary evaporator.

-

-

Preparative HPLC:

-

Further purify the concentrated fraction using preparative HPLC on a C18 column.

-

Employ a gradient of acidified water and methanol or acetonitrile (B52724) to separate the different ternatin series (A, B, C, D).

-

Collect fractions corresponding to the desired ternatin peaks.

-

-

Purity Analysis and Final Preparation:

-

Figure 2: General Experimental Workflow for the Isolation of Ternatin Anthocyanins.

Quantitative Data

| Parameter | Value | Source Organism/Condition | Reference |

| Extraction Yield | |||

| Total Anthocyanin Content (TAC) | 2.889 mg/g | C. ternatea petals (ethanol extraction) | [7] |

| Total Anthocyanin Content (TAC) | 28.19 ± 0.95 mg CGE/g | C. ternatea flowers (anthocyanin fraction) | [8] |

| Bioactivity | |||

| Antioxidant Activity (DPPH IC50) | 0.86 ± 0.07 mg/mL | Anthocyanin-rich fraction | [6][9] |

| Anti-inflammatory Activity | Inhibition of NF-κB translocation | LPS-stimulated RAW 264.7 macrophages | [10][11] |

Biological Activity and Signaling Pathways

Ternatin anthocyanins exhibit potent antioxidant and anti-inflammatory properties.[1] Their anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10][11] In lipopolysaccharide (LPS)-stimulated macrophage cells, the ternatin-rich fraction has been shown to inhibit the translocation of NF-κB into the nucleus, subsequently downregulating the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO).[10][11]

Figure 3: Inhibition of the NF-κB Signaling Pathway by Ternatin Anthocyanins.

Part 2: The Cyclic Heptapeptide (B1575542) Ternatin of Fungal Origin

Discovery and Origin

In contrast to the anthocyanins, the cyclic peptide ternatin is a highly N-methylated heptapeptide originally isolated from the mushroom Coriolus versicolor.[12] It was initially identified as a potent inhibitor of adipogenesis in 3T3-L1 cells.[12][13] Subsequent research revealed its significant cytotoxic activity against various cancer cell lines, establishing it as a promising lead compound in oncology.[13] It is crucial to distinguish this cyclic peptide from the similarly named anthocyanins. Fungi, particularly from the genus Aspergillus, are known producers of a diverse array of cyclic peptides, and related structures have been isolated from various fungal strains.[14][15]

Biosynthesis

The biosynthesis of cyclic peptides like ternatin in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These NRPSs function as an assembly line, sequentially incorporating and modifying amino acid building blocks to construct the final cyclic peptide. While the specific gene cluster and NRPS responsible for ternatin biosynthesis have not been fully elucidated, the presence of non-proteinogenic and N-methylated amino acids is characteristic of NRPS-mediated synthesis.

Experimental Protocols: Synthesis of Ternatin and its Analogs

The complex structure of ternatin, with its multiple N-methylated amino acids, makes its total synthesis a challenging endeavor. However, both solid-phase and solution-phase peptide synthesis strategies have been successfully employed.[16][17] A general approach for the synthesis of N-methylated cyclic peptides is outlined below.

-

Materials: Fmoc-protected amino acids, solid-phase resin (e.g., Wang resin, 2-chlorotrityl chloride resin), coupling reagents (e.g., HATU, HBTU, PyBOP), deprotection reagents (e.g., piperidine (B6355638) in DMF), N-methylation reagents (e.g., methyl iodide and DBU, or TMSCHN2 and HOBt), cleavage cocktail (e.g., TFA-based), cyclization reagents (e.g., HATU, DIPEA), HPLC system for purification.[17][18][19]

-

Protocol:

-

Linear Peptide Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

N-methylation: N-methylation of specific amino acid residues is typically performed on the solid support after their incorporation into the growing peptide chain. This can be achieved using various methods, such as the Fukuyama-Mitsunobu reaction or by using methylating agents like methyl iodide.[18][19]

-

Cleavage from Resin: The fully assembled and N-methylated linear peptide is cleaved from the solid support using a strong acid cocktail (e.g., TFA).

-

Cyclization: The crude linear peptide is purified by HPLC and then subjected to cyclization in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common cyclization reagents include HATU or PyBOP.[17]

-

Purification: The final cyclic peptide is purified to homogeneity using preparative HPLC.

-

Quantitative Data: Cytotoxicity

| Compound | Cell Line | IC50 (nM) | Reference |

| Ternatin (1) | HCT116 | 71 ± 10 | [13] |

| Ternatin-4-Ala (2) (Negative Control) | HCT116 | > 10,000 | [13] |

| Synthetic Variant (3) | HCT116 | 13 ± 2 | [13] |

| Synthetic Variant (4) | HCT116 | 0.14 ± 0.02 | [13] |

| Urukthapelstatin A | A549 | 12 | [20] |

| Jasplakinolide | L1210 | 110.8 | [20] |

| Jasplakinolide | HT-29 | 58.5 | [20] |

Mechanism of Action: Targeting the eEF1A Ternary Complex

The cytotoxic effect of the cyclic peptide ternatin and its more potent synthetic variants stems from their ability to inhibit protein synthesis.[13] The molecular target has been identified as the eukaryotic translation elongation factor-1A (eEF1A).[13][21] Specifically, ternatin does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex.[13][21] By binding to a functional hotspot at the interface of eEF1A's domains I and III, ternatin traps the factor on the ribosome.[22][23] This prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A, leading to a stall in the translation elongation cycle and ultimately, cell death.[24] Interestingly, other structurally unrelated natural products like didemnin (B1252692) B also bind to this site, highlighting it as a critical druggable node on eEF1A.[13]

Figure 4: Mechanism of Action of Cyclic Peptide Ternatin via Inhibition of the eEF1A Ternary Complex.

Conclusion

The dual identity of "Ternatin" highlights the importance of precise chemical descriptors in natural product research. The anthocyanin ternatins from Clitoria ternatea offer a stable and natural source of blue color with promising anti-inflammatory and antioxidant properties, making them valuable for the food and nutraceutical industries. In parallel, the cyclic peptide ternatins from fungal sources represent a potent class of cytotoxic agents with a well-defined mechanism of action, targeting a fundamental process in protein synthesis. The synthetic tractability and high potency of the cyclic peptide ternatins make them attractive scaffolds for the development of novel anticancer therapeutics. This guide serves as a foundational resource for researchers to navigate the complexities of these two distinct but equally fascinating classes of natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]

- 3. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ternatin C5 biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibiofilm activity of Clitoria ternatea flowers anthocyanin fraction against biofilm-forming oral bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]

- 16. Convergent synthesis and in vivo inhibitory effect on fat accumulation of (-)-ternatin, a highly N-methylated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Cyclic Peptides for the Treatment of Cancers: A Review [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]

Unraveling the Potent Anti-Cancer Activity of Ternatin-4: A Deep Dive into its Structure-Activity Relationship

A comprehensive analysis of the cyclic heptapeptide (B1575542) Ternatin-4 reveals key structural determinants for its potent inhibition of protein synthesis and cancer cell proliferation. This technical guide provides an in-depth look at the structure-activity relationship (SAR) studies of Ternatin-4, detailing the experimental methodologies and summarizing the critical data that underscore its mechanism of action as a promising therapeutic agent.

Ternatin-4, a synthetic analog of the natural product ternatin, has emerged as a powerful cytotoxic agent with up to 500-fold greater potency than its parent compound.[1][2] Its mode of action involves the specific targeting of the eukaryotic translation elongation factor 1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA), a crucial component of the protein synthesis machinery.[1][2][3] By binding to this complex, Ternatin-4 effectively stalls ribosomes during the elongation phase of translation, leading to the inhibition of protein synthesis and ultimately, cell death.[4][5][6] This guide delves into the molecular intricacies of Ternatin-4's interaction with its target and the structural modifications that dictate its remarkable biological activity.

Core Structure and Key Modifications

Ternatin is a cyclic heptapeptide, and its synthetic derivative, Ternatin-4, incorporates specific amino acid substitutions that dramatically enhance its potency. The key to its improved activity lies in modifications at positions 4 and 6 of the peptide ring.[7]

Position 4: The Essential Leucine (B10760876) Residue: Structure-activity relationship studies have unequivocally demonstrated that the L-Leucine residue at position 4 is indispensable for the biological activity of ternatins.[7] Substitution of this critical leucine with L-Alanine, resulting in the analog Ternatin-4-Ala, completely abrogates its cytotoxic and protein synthesis inhibitory effects.[1][8] This makes Ternatin-4-Ala an invaluable negative control in experimental settings to ensure that the observed effects of active ternatins are specifically due to their intended mechanism of action.[8]

Position 6: Enhancing Potency with L-Pipecolic Acid: The replacement of the D-(NMe)Alanine at position 6 in the parent ternatin structure with L-Pipecolic acid (Pip) leads to a significant two-fold increase in potency.[7]

The Synergistic Effect in Ternatin-4: The most potent analog, Ternatin-4, combines the L-Pipecolic acid substitution at position 6 with the replacement of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML).[7] This dual modification results in a compound with over 500-fold greater cytotoxic potency than the natural ternatin in certain cancer cell lines.[7]

Quantitative Analysis of Ternatin Analogs

The following table summarizes the comparative inhibitory concentrations (IC₅₀) of Ternatin and its key synthetic analogs on the proliferation of the HCT116 human colon cancer cell line after 72 hours of treatment.

| Compound | Modification(s) | IC₅₀ (nM) [HCT116 cells] |

| (-)-Ternatin | Natural Product | 71 ± 10 |

| Ternatin-4 | L-Pip at pos. 6 & (2S,4R)-dhML at pos. 4 | 4.6 ± 1.0 |

| Ternatin-4-Ala | L-Ala at pos. 4 | > 10,000 |

| Compound 3 | L-Pip at pos. 6 | Not explicitly stated, but potency is increased 2-fold from (-)-Ternatin |

Data sourced from Carelli et al., 2015 and BenchChem Application Notes.[1][7][8]

Mechanism of Action: Targeting the eEF1A Ternary Complex

Ternatin-4's potent anti-proliferative activity is a direct consequence of its ability to inhibit protein synthesis.[1] It achieves this by specifically binding to the eEF1A ternary complex, which is responsible for delivering aminoacyl-tRNAs to the ribosome.[1][2][3][4] This binding event traps eEF1A on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the A-site and thereby halting the elongation of the nascent polypeptide chain.[6][9][10]

Interestingly, photo-affinity labeling experiments have revealed that Ternatin-4's binding to eEF1A is dependent on the presence of both GTP and aminoacyl-tRNA, indicating a specific interaction with the active ternary complex.[1][2] This selective targeting of a key component of the translation machinery highlights the precision of its mechanism.

Furthermore, recent studies have shown that Ternatin-4 not only stalls the ribosome but also induces the proteasome-dependent degradation of eEF1A.[5][6] This is in contrast to another eEF1A inhibitor, didemnin (B1252692) B, which also binds to eEF1A but does not trigger its degradation.[4][5] This suggests a unique downstream consequence of Ternatin-4's interaction with the ribosome-bound eEF1A complex, potentially involving an undiscovered ubiquitin-mediated quality control pathway.[4][5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HCT116 human colon cancer cells

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Ternatin compounds (Ternatin, Ternatin-4, Ternatin-4-Ala) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ternatin compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.

Materials:

-

HCT116 cells

-

6-well plates

-

Complete growth medium

-

Methionine-free medium

-

Ternatin compounds

-

³⁵S-Methionine

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed HCT116 cells in 6-well plates and grow to ~80% confluency.

-

Wash the cells with methionine-free medium and then incubate them in methionine-free medium for 30 minutes to deplete intracellular methionine pools.

-

Treat the cells with various concentrations of ternatin compounds for a specified period (e.g., 4 hours).

-

Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 15-30 minutes) to pulse-label newly synthesized proteins.

-

Wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells and precipitate the proteins using cold 10% TCA.

-

Wash the protein pellets with acetone (B3395972) to remove excess TCA.

-

Resuspend the protein pellets in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration for each sample.

-

Determine the concentration-dependent inhibition of protein synthesis.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]

- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 5. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]

- 6. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ternatin 4 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin 4, a synthetic analog of the natural cyclic heptapeptide (B1575542) Ternatin, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the biological activity of this compound in various cancer cell lines. It details the core mechanism of protein synthesis inhibition through the targeting of the eukaryotic elongation factor-1A (eEF1A), presents comprehensive quantitative data on its cytotoxic effects, and outlines detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity and specificity. Ternatin, a natural product, was initially identified as an inhibitor of adipogenesis but was subsequently found to possess cytotoxic properties against cancer cells.[1][2] Through synthetic modifications, a highly potent analog, this compound, was developed, exhibiting up to 500-fold greater potency than its natural precursor.[1][2] This document serves as a comprehensive resource for researchers investigating the anti-cancer properties of this compound.

Mechanism of Action

The primary molecular target of this compound is the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[1][3] By binding to this complex, this compound stalls ribosomes during the elongation phase of protein synthesis, leading to a global inhibition of translation and subsequent cell death.[1][3] Structure-activity relationship studies have demonstrated that the leucine (B10760876) residue at the fourth position is critical for its biological activity. Substitution of this leucine with alanine, as in Ternatin-4-Ala, completely abolishes its cytotoxic effects, making it an ideal negative control for experimental studies.[2]

While the direct consequence of this compound activity is the shutdown of protein synthesis, there are potential indirect effects on other signaling pathways. eEF1A1 has been identified as a novel interacting partner of the tumor suppressor proteins p53 and p73, acting as a negative regulator of their pro-apoptotic functions.[4][5] Inhibition of eEF1A1 by this compound could, therefore, potentially sensitize cancer cells to apoptosis by relieving this inhibition of p53/p73-dependent pathways.

Quantitative Data: Anti-proliferative Activity

The cytotoxic effects of Ternatin and its potent analog, this compound, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation provide a quantitative measure of their potency.

Table 1: In Vitro Potency of Ternatin Analogs in HCT116 Cells.[1][2]

| Compound | Description | Cell Proliferation IC50 (HCT116, 72h) | Protein Synthesis Inhibition IC50 (HCT116) |

| (-)-Ternatin (1) | Natural Product | 71 ± 10 nM | Not explicitly stated, but less potent than this compound |

| This compound | Synthetic Analog | 4.6 ± 1.0 nM | ~36 nM (4h) |

| Ternatin-4-Ala (2) | Inactive Analog (Leu⁴ → Ala) | > 10,000 nM | No effect |

Table 2: Anti-proliferative Activity of Ternatin and this compound in a Panel of Cancer Cell Lines.[6]

| Cell Line | Cancer Type | Ternatin (1) IC50 (nM) | This compound IC50 (nM) |

| HCT116 | Colon | 71 | 4.6 |

| SW480 | Colon | 120 | 10 |

| HT29 | Colon | 150 | 12 |

| A549 | Lung | 250 | 25 |

| H460 | Lung | 300 | 30 |

| PC-3 | Prostate | 80 | 8 |

| DU145 | Prostate | 100 | 15 |

| MCF7 | Breast | 90 | 9 |

| MDA-MB-231 | Breast | 110 | 11 |

| SK-OV-3 | Ovarian | 130 | 18 |

| OVCAR-3 | Ovarian | 160 | 22 |

| PANC-1 | Pancreatic | 200 | 40 |

| MIA PaCa-2 | Pancreatic | 220 | 45 |

| U-87 MG | Glioblastoma | 180 | 35 |

| SF-295 | Glioblastoma | 210 | 50 |

| K-562 | Leukemia | 50 | 5 |

| MOLT-4 | Leukemia | 60 | 7 |

| HL-60 | Leukemia | 70 | 8 |

| RPMI-8226 | Multiple Myeloma | 40 | 4 |

| U266 | Multiple Myeloma | 55 | 6 |

| HeLa | Cervical | 140 | 20 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

-

HCT116 cells or other cancer cell lines of interest[6][7][8][9]

-

Complete growth medium (e.g., McCoy's 5A for HCT116) with 10% FBS[9]

-

This compound, Ternatin, and Ternatin-4-Ala (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of Ternatin compounds or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)

This assay directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.[10]

Materials:

-

Cancer cell lines

-

Methionine-free culture medium

-

³⁵S-Methionine

-

Ternatin compounds

-

Trichloroacetic acid (TCA)

-

NaOH

-

Scintillation counter

Procedure:

-

Culture cells to ~80% confluency.

-

Wash the cells with methionine-free medium.

-

Pre-treat cells with various concentrations of Ternatin compounds for a specified time.

-

Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

-

Wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells and precipitate the proteins using TCA.

-

Wash the protein pellets to remove unincorporated ³⁵S-Methionine.

-

Resuspend the pellets in a suitable buffer (e.g., NaOH).

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration and calculate the percentage of protein synthesis inhibition relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for a desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as eEF1A, and downstream signaling molecules.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-eEF1A, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Mandatory Visualizations

Signaling Pathway

Caption: this compound's primary mechanism and potential downstream effects.

Experimental Workflow

Caption: Workflow for evaluating this compound's biological activity.

Conclusion

This compound is a highly potent inhibitor of protein synthesis in a broad range of cancer cell lines. Its specific targeting of the eEF1A ternary complex provides a distinct mechanism of action with potential for therapeutic development. This guide summarizes the key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action. Further research into the downstream signaling consequences of eEF1A inhibition and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. cdn.elifesciences.org [cdn.elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Research Articles | eLife [elifesciences.org]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular target and mechanism of action of Ternatin and its related synthetic cyclic peptides. Ternatins are a class of N-methylated cyclic heptapeptides, initially noted for anti-adipogenic activity, that have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] For a considerable time, their precise molecular target was unknown. Recent advancements, however, have definitively identified the eukaryotic elongation factor 1A (eEF1A) ternary complex as the direct molecular target, paving the way for new therapeutic strategies aimed at inhibiting protein synthesis.[1][3]

The Molecular Target: eEF1A Ternary Complex

The primary molecular target of Ternatin and its potent synthetic analogs is the eukaryotic elongation factor-1A (eEF1A) in the context of its ternary complex with GTP and an aminoacyl-tRNA (aa-tRNA).[1][2][3][4] This complex is a cornerstone of the protein synthesis machinery.

Function of eEF1A: eEF1A is a crucial GTPase that plays an essential role in the elongation phase of mRNA translation.[3][4] Its canonical function is to bind and deliver the correct aminoacyl-tRNA to the A-site of a translating ribosome in a GTP-dependent manner, ensuring the fidelity and processivity of polypeptide chain synthesis.[3][4]

Mechanism of Action: Inhibition of Translation Elongation

Ternatin-related peptides exert their cytotoxic effects by potently inhibiting cellular protein synthesis.[1] The mechanism is not one of simple competitive inhibition but rather the stabilization of a transient biological complex.

-

Binding and Trapping: Ternatin binds directly to the eEF1A•GTP•aa-tRNA ternary complex.[1][5][6]

-

Allosteric Stabilization: This binding event allosterically traps eEF1A in its GTPase-activated conformation on the ribosome.[5][6]

-

Inhibition of Accommodation: By stabilizing this state, Ternatin prevents the subsequent conformational changes required for the aa-tRNA to be properly accommodated into the ribosomal A-site.[5][6]

-

Translation Arrest: This effectively stalls the ribosome, leading to a global arrest of protein synthesis and subsequent cell death.[1]

Interestingly, other structurally unrelated natural products, such as didemnin (B1252692) B and cytotrienin A, also target eEF1A and compete for binding, suggesting they may share an overlapping functional hotspot on the eEF1A surface.[1][2][4]

Quantitative Data: Anti-Proliferative Activity

Synthetic modifications to the parent Ternatin structure have yielded analogs with significantly enhanced potency. Compound 4 , a synthetic variant, is up to 500-fold more potent than the natural product Ternatin (1 ).[1] The anti-proliferative activity, measured as IC₅₀ values, demonstrates this enhanced cytotoxicity across a range of cancer cell lines.

| Compound/Analog | Target Cell Line | IC₅₀ (nM) | Notes |

| Ternatin (1) | HCT116 | 71 ± 10 | Natural Product.[1] |

| Ternatin-4-Ala (2) | HCT116 | > 10,000 | Inactive analog; used as a negative control.[1] |

| Compound 3 | HCT116 | ~1 | Potent synthetic analog.[1] |

| Compound 4 | HCT116 | ~0.1 - 1 | Highly potent synthetic analog.[1] |

| Photo-Ternatin (5) | HCT116 | 460 ± 71 | Photo-affinity probe with retained activity.[1] |

IC₅₀ values for compounds 1 and 4 have been determined for a broader panel of 21 cancer cell lines, showing a strong correlation in their activity profiles.[1]

Experimental Protocols

The identification of eEF1A as the molecular target of Ternatins was accomplished through a combination of chemical biology and genetic approaches.

Target Identification Workflow

The primary strategy involved photo-affinity labeling to covalently "tag" the direct binding partner of Ternatin within the complex cellular environment, followed by identification via mass spectrometry.[1][7]

Protocol: Photo-Affinity Labeling and Click Chemistry

This protocol outlines the key steps for identifying protein targets using a clickable photo-affinity probe, as was successfully applied for Ternatin.[1][4]

-

Probe Incubation:

-

Prepare cell lysates (e.g., from HEK293T or HCT116 cells) in an appropriate lysis buffer.

-

Incubate the lysate with the photo-affinity probe (e.g., photo-ternatin 5 ) at various concentrations (e.g., 2-fold dilutions from 20 µM) for 20 minutes at room temperature.[4]

-

For competition experiments, pre-incubate the lysate with a 50-fold excess of a competitor (e.g., compound 4 ) before adding the photo-probe.[1]

-

-

UV Crosslinking:

-

Transfer the samples to a suitable plate (e.g., 96-well black plate) on ice.

-

Irradiate the samples with UV light (e.g., 355 nm, 1000 W) for 90 seconds to induce covalent bond formation between the probe and its binding partner.[4]

-

-

Click Chemistry:

-

To the crosslinked lysate, add the click chemistry reaction cocktail. This typically includes a fluorescent azide (B81097) (e.g., TAMRA-azide), a copper(I) source (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate the reaction for 1 hour at room temperature to conjugate the fluorescent reporter to the probe's alkyne handle.

-

-

Analysis:

-

Quench the reaction and prepare samples for SDS-PAGE.

-

Separate the proteins by gel electrophoresis.

-

Scan the gel using a fluorescence scanner to visualize the covalently labeled proteins, which should appear as distinct fluorescent bands (e.g., at ~50 kDa for eEF1A).[1]

-

The labeled band can then be excised for identification by mass spectrometry.

-

Protocol: Affinity Chromatography (General Approach)

While photo-affinity labeling was the definitive method used, affinity chromatography is a complementary and widely used technique for target identification.[7][8][9]

-

Matrix Preparation:

-

Synthesize a Ternatin analog with a linker suitable for immobilization (e.g., a terminal amine or carboxyl group).

-

Covalently couple the analog to a pre-activated chromatography resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol.

-

Block any remaining active sites on the resin to prevent non-specific binding.

-

-

Binding:

-

Equilibrate the Ternatin-coupled resin with a binding buffer.[8]

-

Incubate the resin with clarified cell lysate for several hours at 4°C with gentle rotation to allow the target protein to bind.

-

-

Washing:

-

Elution:

-

Elute the specifically bound proteins. Elution can be achieved by:

-

Competitive Elution: Using a high concentration of free Ternatin analog.

-

pH Change: Altering the pH to disrupt the protein-ligand interaction.

-

Denaturation: Using a harsh denaturing buffer (e.g., SDS-PAGE loading buffer) to release all bound proteins.

-

-

-

Identification:

-

Analyze the eluted fractions by SDS-PAGE and silver or Coomassie staining.

-

Excise protein bands of interest and identify them using mass spectrometry-based proteomics.[7]

-

Genetic Validation

Conclusive evidence for eEF1A as the target was provided by genetic mutation.[4]

-

Resistance Mutation: A single point mutation in the EEF1A1 gene, resulting in an Alanine to Valine substitution at position 399 (A399V), was shown to confer resistance to Ternatin's cytotoxic effects.[1][2]

-

Mechanism of Resistance: This mutation is located in domain III of eEF1A on an exposed hydrophobic surface.[4] The bulkier valine residue is believed to sterically hinder the binding of the Ternatin macrocycle, thereby preventing its inhibitory action.[2]

Conclusion

The molecular target of Ternatin-related cyclic peptides has been unequivocally identified as the eEF1A•GTP•aa-tRNA ternary complex.[1][2][3] These compounds function as potent inhibitors of protein synthesis by trapping this essential translation elongation complex on the ribosome. The successful elucidation of this target and its mechanism of action, achieved through a combination of photo-affinity labeling, mass spectrometry, and genetic validation, highlights a critical vulnerability in cancer cell proliferation. This detailed understanding provides a strong foundation for the rational design and development of new anticancer therapeutics that target the translation machinery.[2]

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 4. elifesciences.org [elifesciences.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 8. conductscience.com [conductscience.com]

- 9. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]

- 10. med.upenn.edu [med.upenn.edu]

Ternatin 4's Inhibition of the eEF1A Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ternatin 4, a potent cyclic heptapeptide, has emerged as a significant inhibitor of protein synthesis, exhibiting profound cytotoxic effects on cancer cells. Its mechanism of action is centered on the specific targeting of the eukaryotic elongation factor 1A (eEF1A) ternary complex, a critical component of the translation elongation machinery. This technical guide provides an in-depth analysis of this compound's interaction with the eEF1A ternary complex, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] This binding event occurs at an allosteric site located at the interface of domain I and domain III of eEF1A.[3][4] By engaging this site, this compound traps the eEF1A ternary complex on the ribosome following GTP hydrolysis.[3][5][6] This stalled conformation prevents the proper accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation of the nascent polypeptide chain and inhibiting protein synthesis.[3][5][6][7] Cryo-electron microscopy (cryo-EM) studies have revealed that while this compound and another eEF1A inhibitor, didemnin (B1252692) B, share a common binding site, they induce distinct conformational changes in eEF1A.[5][8] Notably, this compound induces greater conformational flexibility in the switch loops of the eEF1A G domain.[4]

Quantitative Data

The potency of this compound and its analogues has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their inhibitory activities.

Table 1: In Vitro Inhibition of Aminoacyl-tRNA Accommodation by Ternatin Analogues [3][9]

| Compound | IC₅₀ (nM) | Description |

| This compound | 2.3 ± 0.4 | Potent synthetic analogue. |

| Ternatin 3 | ~11.5 | Approximately 5-fold less potent than this compound. |

| Ternatin 2 | Inactive | Lacks inhibitory activity. |

| Didemnin B | 4.5 ± 0.6 | Structurally unrelated eEF1A inhibitor, for comparison. |

Table 2: Anti-proliferative Activity of Ternatin Analogues in HCT116 Cells [1][7]

| Compound | IC₅₀ (nM) | Description |

| This compound | 4.6 ± 1.0 | A highly potent synthetic analogue. |

| Ternatin (1) | 71 ± 10 | The parent natural product. |

| Ternatin-4-Ala (2) | > 10,000 | Inactive analogue, serves as a negative control. |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Assay

This assay is used to directly visualize the effect of this compound on the dynamics of aa-tRNA selection on individual ribosomes in real-time.[3][9]

-

Principle: smFRET measures the distance-dependent transfer of energy between two fluorophores (a donor and an acceptor). In this context, the P-site tRNA is labeled with a donor fluorophore (Cy3) and the incoming aa-tRNA, as part of the ternary complex, is labeled with an acceptor fluorophore (Cy5). The FRET efficiency changes as the aa-tRNA moves through different conformational states (codon recognition, GTPase activation, and accommodation), allowing for the kinetic and structural characterization of these steps.[9]

-

Methodology:

-

Preparation of Ribosomal Initiation Complexes: Functional 80S initiation complexes are reconstituted from purified human ribosomal subunits, a synthetic mRNA containing a specific codon in the A-site, and an initiator tRNA labeled with the donor fluorophore in the P-site.[9]

-

Formation of the Ternary Complex: The eEF1A ternary complex is formed by incubating purified rabbit reticulocyte eEF1A (which is identical in sequence to human eEF1A1) with GTP and a fluorescently labeled aa-tRNA (e.g., Phe-tRNA^Phe-Cy5).[3][9]

-

smFRET Data Acquisition: The initiation complexes are immobilized on a passivated surface within a microfluidic flow cell.[9] The pre-formed ternary complex, with or without this compound, is then delivered to the immobilized ribosomes using a stopped-flow delivery system.[3][9] Fluorescence signals from individual ribosomes are recorded in real-time using a total internal reflection fluorescence (TIRF) microscope.

-

Data Analysis: The recorded fluorescence trajectories are analyzed to determine the FRET efficiency and the dwell times in different FRET states, providing quantitative information on the rates of the different steps of aa-tRNA selection and the effect of this compound on these rates.[3]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information on the ribosome-eEF1A-ternary complex in the presence of this compound.[3][5]

-

Principle: This technique involves flash-freezing purified biological samples in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally processed to reconstruct a three-dimensional structure.

-

Methodology:

-

Sample Preparation: Actively translating ribosomes are stalled by adding this compound to a rabbit reticulocyte lysate.[3][9] The stalled ribosome-eEF1A-aa-tRNA complexes are then purified, for instance, through immunoprecipitation of the nascent peptide chain.[3][9]

-

Cryo-EM Grid Preparation and Data Collection: The purified complexes are applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane. The frozen grids are then imaged using a cryo-electron microscope.

-

Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed using specialized software to align and classify the images, ultimately leading to a high-resolution 3D reconstruction of the this compound-stalled complex.[3]

-

Photo-affinity Labeling

This technique is used to identify the direct binding target of this compound within the cellular proteome.[1]

-

Principle: A photo-reactive analogue of this compound, containing a photo-activatable group and a clickable tag (e.g., an alkyne), is used. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest protein, allowing for the subsequent identification of the target protein.

-

Methodology:

-

Synthesis of Photo-affinity Probe: A this compound analogue is synthesized with a diazirine or benzophenone (B1666685) group for photo-crosslinking and an alkyne handle for click chemistry.[1]

-

Labeling in Cell Lysates or Intact Cells: The photo-affinity probe is incubated with cell lysates or intact cells.[1]

-

UV Crosslinking: The sample is exposed to UV light to induce covalent crosslinking of the probe to its binding partner(s).

-

Click Chemistry and Target Identification: The cell lysate is then subjected to a click reaction with an azide-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore). The labeled proteins can then be enriched using streptavidin beads (for biotin) and identified by mass spectrometry or visualized by in-gel fluorescence.[1]

-

Signaling Pathways and Logical Relationships

The inhibition of eEF1A by this compound has downstream consequences on cellular signaling pathways that regulate cell growth, proliferation, and survival. While the direct signaling cascade initiated by this compound is an area of active research, the central role of eEF1A in cellular homeostasis suggests several potential downstream effects.

eEF1A is known to have non-canonical functions beyond its role in translation, including interactions with the cytoskeleton and involvement in signal transduction pathways.[10][11][12] For instance, eEF1A can influence the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival.[7] Furthermore, eEF1A has been implicated in the regulation of apoptosis, in part through its interaction with p53.[7] By inhibiting eEF1A, this compound not only halts protein synthesis but may also disrupt these non-canonical functions, contributing to its potent anti-cancer activity.

In some cellular contexts, the stalling of ribosomes by this compound can trigger a quality control response, leading to the ubiquitination and subsequent proteasomal degradation of eEF1A.[8][13]

Below are diagrams illustrating the mechanism of action of this compound and its potential impact on cellular signaling.

Caption: Mechanism of this compound inhibition of translation elongation.

Caption: Potential downstream signaling effects of this compound.

Caption: Logical workflow for investigating this compound's mechanism.

References

- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]

- 3. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]

- 9. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]

Understanding the Anti-Adipogenic Properties of Ternatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatin, a cyclic peptide, has demonstrated significant anti-adipogenic properties by inhibiting the differentiation of preadipocytes into mature adipocytes. This technical guide provides an in-depth overview of the molecular mechanisms underlying Ternatin's effects, focusing on its impact on key signaling pathways and the transcriptional regulation of adipogenesis. Experimental data is presented in a structured format to facilitate analysis, and detailed protocols for key assays are provided. Visual representations of signaling pathways, experimental workflows, and logical relationships are included to enhance understanding.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical process in energy homeostasis. Dysregulation of adipogenesis is a hallmark of obesity and associated metabolic disorders. Ternatin has emerged as a potent inhibitor of fat accumulation in cellular and animal models.[1] It has been shown to reduce fat mass in mice and inhibit lipid accumulation in 3T3-L1 cells, a well-established preadipocyte cell line.[1] This document outlines the current understanding of Ternatin's anti-adipogenic mechanism of action.

Mechanism of Action: Targeting the Late Stages of Adipogenesis

Ternatin exerts its anti-adipogenic effects by intervening in the mid-to-late stages of adipocyte differentiation.[1] This is characterized by the downregulation of key transcription factors and lipogenic enzymes that are crucial for the development and function of mature adipocytes.

Impact on Adipogenic Transcription Factors

The process of adipogenesis is orchestrated by a cascade of transcription factors. While the early stages are marked by the expression of CCAAT/enhancer-binding proteins β (C/EBPβ) and δ (C/EBPδ), the terminal differentiation is driven by peroxisome proliferator-activated receptor γ (PPARγ) and C/EBPα.[1] Ternatin's inhibitory action is focused on these later-stage master regulators.

Studies have shown that Ternatin does not affect the expression of the early-stage markers C/EBPβ and C/EBPδ.[1] However, it significantly reduces the mRNA expression of C/EBPα in a dose-dependent manner.[1] C/EBPα and PPARγ are known to act in a positive feedback loop to maintain the adipocyte phenotype, and the downregulation of C/EBPα by Ternatin likely contributes to the suppression of the overall adipogenic program.

Downregulation of Lipogenic Enzymes

Consistent with its impact on key adipogenic transcription factors, Ternatin also potently inhibits the expression of genes encoding crucial lipogenic enzymes. These include sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase 2 (ACC2).[1] SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid and triglyceride synthesis. By downregulating these enzymes, Ternatin effectively blocks the synthesis and accumulation of lipids within the differentiating adipocytes.

Quantitative Data on Ternatin's Anti-Adipogenic Effects